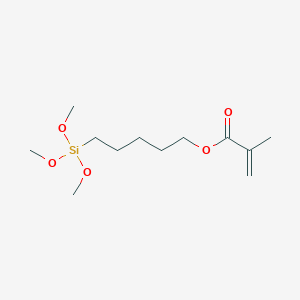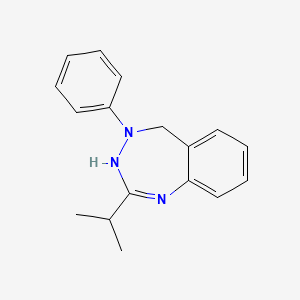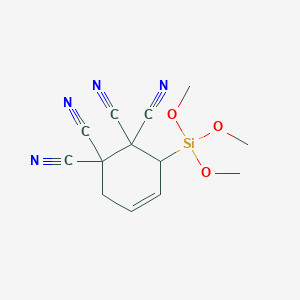
3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile is a complex organic compound that features a cyclohexene ring substituted with trimethoxysilyl and tetracarbonitrile groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile typically involves a multi-step process. One common method is the Diels-Alder reaction, where a diene reacts with a dienophile to form a cyclohexene ring. The trimethoxysilyl group can be introduced through a silylation reaction, where a silicon-containing reagent reacts with the cyclohexene derivative. The tetracarbonitrile groups are usually introduced through a nitrile addition reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.
化学反応の分析
Types of Reactions: 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitrile groups to amines or other functional groups.
Substitution: The trimethoxysilyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used to substitute the trimethoxysilyl group.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.
科学的研究の応用
3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials, such as polymers and nanocomposites.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine:
Industry: It can be used in the production of specialty chemicals and coatings.
作用機序
The mechanism of action of 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile involves its ability to undergo various chemical reactions, as described above. The molecular targets and pathways involved depend on the specific application and the chemical environment in which the compound is used. For example, in materials science, the compound may interact with other molecules to form cross-linked networks, while in organic synthesis, it may act as a reactive intermediate.
類似化合物との比較
Cyclohexene: A simpler analog without the trimethoxysilyl and tetracarbonitrile groups.
Cyclohexane: A saturated analog with different reactivity.
Trimethoxysilane: A compound with similar silylation properties but lacking the cyclohexene ring.
Uniqueness: 3-(Trimethoxysilyl)cyclohex-4-ene-1,1,2,2-tetracarbonitrile is unique due to the combination of its functional groups, which impart specific reactivity and properties. The presence of both trimethoxysilyl and tetracarbonitrile groups allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
特性
CAS番号 |
90283-33-3 |
|---|---|
分子式 |
C13H14N4O3Si |
分子量 |
302.36 g/mol |
IUPAC名 |
3-trimethoxysilylcyclohex-4-ene-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C13H14N4O3Si/c1-18-21(19-2,20-3)11-5-4-6-12(7-14,8-15)13(11,9-16)10-17/h4-5,11H,6H2,1-3H3 |
InChIキー |
SHMQGHNBQQICCW-UHFFFAOYSA-N |
正規SMILES |
CO[Si](C1C=CCC(C1(C#N)C#N)(C#N)C#N)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


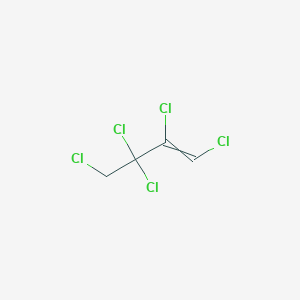
![2-[2-(4-Aminophenyl)prop-1-en-1-yl]-3-ethyl-1,3-benzothiazol-3-ium iodide](/img/structure/B14349927.png)
![2-[2-(2-Chloroethylsulfanyl)acetyl]oxyethyl 2-(2-chloroethylsulfanyl)acetate](/img/structure/B14349931.png)

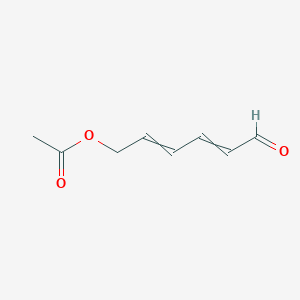
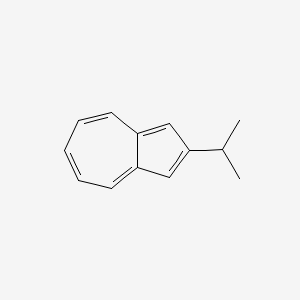
![2-[[4-(2,2-Dicyanoethenyl)phenyl]-(2-methylsulfonyloxyethyl)amino]ethyl methanesulfonate](/img/structure/B14349972.png)
![3,11-Dipropyldispiro[5.1.5~8~.1~6~]tetradecane-7,14-dione](/img/structure/B14349973.png)
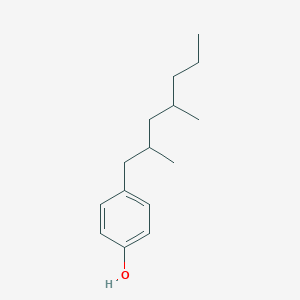
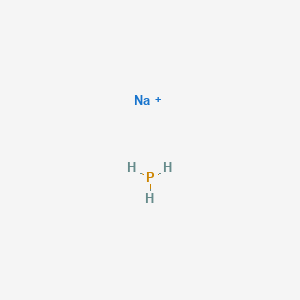
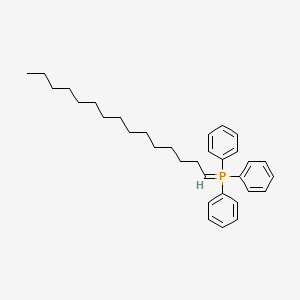
![2-(4-methoxyphenyl)-3H-imidazo[4,5-f]quinoxaline](/img/structure/B14350000.png)
